molecular formula C11H7F3N2O2 B1647140 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid CAS No. 1260740-53-1

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid

Cat. No. B1647140
CAS RN: 1260740-53-1
M. Wt: 256.18 g/mol
InChI Key: LVXUGHWZJOBYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid is a chemical compound with the molecular weight of 256.18 . It is a solid substance stored at refrigerator temperatures . The IUPAC name for this compound is 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, involves sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The InChI code for this compound is 1S/C11H7F3N2O2/c12-11(13,14)8-1-3-9(4-2-8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications .


Physical And Chemical Properties Analysis

This compound is a solid substance stored at refrigerator temperatures . It has a molecular weight of 256.18 . The InChI code for this compound is 1S/C11H7F3N2O2/c12-11(13,14)8-1-3-9(4-2-8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) .

Scientific Research Applications

Highly Fluorescent Dyes

Research highlighted the synthesis of highly fluorescent dyes containing a conformationally restrained pyrazolylpyrene chromophore, derived from 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde. These compounds exhibit bright fluorescence in solution and weak fluorescence in solid state, showing potential for sensing strongly acidic environments due to significant emission spectrum changes upon protonation (Wrona-Piotrowicz et al., 2022).

Molecular and Spectral Investigations

A combined experimental and theoretical study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, was conducted. This work included characterizations by NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction, showing the compound's potential in various chemical studies (Viveka et al., 2016).

Pd-Catalyzed Cross-Coupling Reactions

Another study explored the use of halogenated 1-phenylpyrazol-3-ols and related triflates in Pd-catalyzed cross-coupling reactions, generating various substituted 1-phenyl-1H-pyrazoles. This research showcases the versatility of the pyrazole core in synthesizing functionalized derivatives for further applications (Arbačiauskienė et al., 2009).

Improved Synthesis

A method was developed to increase the yield of 1H-pyrazole-4-carboxylic acid from 70% to 97.1% through a series of reactions, demonstrating an enhanced synthesis approach that could benefit various research and industrial applications (Dong, 2011).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The future directions for the study and application of pyrazole compounds like 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid are vast. They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-1-3-9(4-2-8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXUGHWZJOBYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Reactant of Route 2
1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.